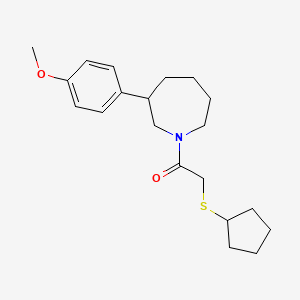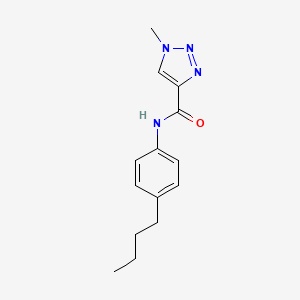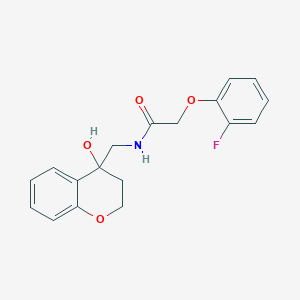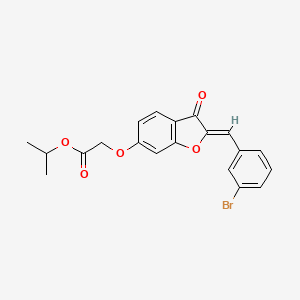
(6-甲氧基吡啶-3-基)(3-(吡啶-2-氧代)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains two pyridine rings, a methoxy group, and a pyrrolidine ring. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two nitrogen-containing rings (pyridine and pyrrolidine), an oxygen-containing methoxy group, and a pyridin-2-yloxy group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and pyrrolidine rings, as well as the oxygen atoms in the methoxy and pyridin-2-yloxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and pyridin-2-yloxy groups could increase its solubility in polar solvents .科学研究应用
合成和结构表征
(6-甲氧基吡啶-3-基)(3-(吡啶-2-氧代)吡咯烷-1-基)甲酮相关化合物的合成和结构表征已在各种研究中得到详细说明。例如,Butcher、Bakare 和 John (2006) 报道了结构相关化合物的晶体学分析,突出了其分子几何构型和分子间氢键模式 Butcher, Bakare, & John, 2006。此外,Böck 等人(2021)深入了解了类似 N,4-二杂芳基 2-氨基噻唑的单溴化氢盐的质子化位点和氢键,展示了不同的分子构象和分子间氢键模式 Böck et al., 2021。
药理学评价
在药理学领域,Tsuno 等人(2017)将 (6-氨基吡啶-3-基)(4-(吡啶-2-基)哌嗪-1-基)甲酮的衍生物鉴定为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂,在动物模型中表现出镇痛作用。这项研究强调了结构相关化合物在治疗疼痛中的潜在治疗应用 Tsuno et al., 2017。
化学反应和机理
研究还深入探讨了涉及相关化合物的化学反应和机理。例如,Sugimori 等人 (1983) 研究了甲基 2-吡啶羧酸酯的光甲氧基化速率,该速率由 4-取代吡啶加速,通过激发络合物形成阐明了促进机制 Sugimori et al., 1983。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(6-methoxypyridin-3-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-6-5-12(10-18-14)16(20)19-9-7-13(11-19)22-15-4-2-3-8-17-15/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIHJVDUAVLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)
![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)



![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)
![2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2981310.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2981312.png)
